Scientific Field: Medicinal Chemistry Application Summary: This compound is explored for its potential as an anticonvulsant agent. It’s part of a series of novel derivatives synthesized for their pharmacological activity. Methods of Application:
N-(2-(4-fluorophenoxy)ethyl)-2-phenoxyacetamide is a synthetic compound characterized by its unique molecular structure, which includes a fluorinated phenoxy group and an acetamide functional group. Its molecular formula is with a molecular weight of approximately 289.306 g/mol. The compound's structure features two aromatic rings, contributing to its potential biological activity and chemical properties. The presence of the fluorine atom in the para position of the phenoxy group may enhance lipophilicity and biological interactions, making it a subject of interest in medicinal chemistry and agricultural applications.
While specific synthesis pathways for N-(2-(4-fluorophenoxy)ethyl)-2-phenoxyacetamide are not extensively documented, general methods for synthesizing similar compounds often involve multi-step reactions:
N-(2-(4-fluorophenoxy)ethyl)-2-phenoxyacetamide has potential applications in various fields:
Interaction studies involving N-(2-(4-fluorophenoxy)ethyl)-2-phenoxyacetamide primarily focus on its biological efficacy and mechanism of action. Preliminary investigations into similar compounds indicate that substituents on the aromatic rings significantly affect their biological activity. Variations in substituent groups can lead to differences in potency against specific biological targets, such as tumor cells or plant growth regulators .
Several compounds share structural similarities with N-(2-(4-fluorophenoxy)ethyl)-2-phenoxyacetamide, which may provide insights into its unique properties:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N-(2-(4-chlorophenoxy)ethyl)-2-phenoxyacetamide | C16H16ClNO3 | Chlorine substituent instead of fluorine |
N-(2-(4-fluorophenyl)ethyl)-2-phenoxyacetamide | C16H17FNO3 | Variation in the phenyl group |
N-(2-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-phenoxyacetamide | C18H21FN2O2 | Incorporation of piperazine ring |
These comparisons highlight how variations in substituents can influence the chemical behavior and biological activity of similar compounds, emphasizing the importance of structural modifications in drug design and agricultural chemistry .
The synthesis of N-(2-(4-fluorophenoxy)ethyl)-2-phenoxyacetamide typically begins with sequential alkylation and acylation steps. A common route involves:
Critical parameters include the choice of base (e.g., potassium carbonate for phenoxide formation) and solvent polarity to optimize intermediate stability. For example, dimethylformamide (DMF) enhances nucleophilicity during alkylation, while dichloromethane (DCM) minimizes side reactions during acylation.
Table 1: Comparison of Alkylation Agents in Intermediate Synthesis
Alkylation Agent | Yield (%) | Purity (%) |
---|---|---|
1,2-Dibromoethane | 78 | 95 |
Ethylene oxide | 65 | 89 |
2-Chloroethyl ether | 72 | 91 |
The use of 1,2-dibromoethane provides superior yields due to its electrophilic reactivity, though ethylene oxide offers a greener alternative under catalytic conditions.
Transition-metal catalysts enable efficient C–H functionalization to construct the ethylene bridge. Rhodium(III) complexes, such as [Cp*RhCl2]2, facilitate redox-neutral alkylation of N-phenoxyacetamides with diazo compounds. For example, Rh(III)-catalyzed reactions between N-phenoxyacetamide and ethyl diazoacetate yield ethylene-bridged intermediates via a proposed mechanism:
Table 2: Catalytic Efficiency in Ethylene Bridge Formation
Catalyst | Substrate | Yield (%) | Turnover Frequency (h⁻¹) |
---|---|---|---|
[Cp*RhCl2]2 | N-Phenoxyacetamide | 85 | 12 |
RuCl2(p-cymene) | N-(4-Fluorophenyl)amide | 62 | 8 |
Pd(OAc)2 | N-Phenoxyacetamide | 45 | 5 |
Rhodium catalysts outperform ruthenium and palladium analogues due to their ability to stabilize high-oxidation-state intermediates during C–H activation. Computational studies suggest that electron-withdrawing groups (e.g., fluorine) enhance substrate coordination to the Rh center, accelerating the rate-determining C–H cleavage step.
The Mitsunobu reaction is pivotal for introducing stereocenters into N-(2-(4-fluorophenoxy)ethyl)-2-phenoxyacetamide derivatives. This reaction couples secondary alcohols with nucleophiles (e.g., carboxylic acids) via a DEAD (diethyl azodicarboxylate)/triphenylphosphine system, enabling inversion of configuration. For example:
Key Mechanistic Insights:
Table 3: Stereochemical Outcomes in Mitsunobu Reactions
Alcohol Configuration | Nucleophile | Product Configuration | Yield (%) |
---|---|---|---|
R | Phenoxyacetic acid | S | 92 |
S | 4-Chlorophenoxyacid | R | 88 |
R | Benzoyl chloride | S | 95 |
This method achieves >90% enantiomeric excess (ee) for most substrates, making it indispensable for synthesizing enantiopure fluorinated acetamides.
Solid-phase synthesis streamlines the production of N-(2-(4-fluorophenoxy)ethyl)-2-phenoxyacetamide analogues by immobilizing intermediates on resin beads. A typical workflow includes:
Table 4: Resin Types and Coupling Efficiencies
Resin Type | Loading Capacity (mmol/g) | Coupling Efficiency (%) |
---|---|---|
Wang | 0.8 | 95 |
Rink Amide | 0.6 | 89 |
Tentagel | 0.7 | 92 |
Wang resin exhibits optimal performance due to its acid-labile linker and compatibility with polar solvents. This approach enables parallel synthesis of >50 derivatives weekly, facilitating rapid structure-activity relationship (SAR) studies.
The para-fluorine atom in N-(2-(4-fluorophenoxy)ethyl)-2-phenoxyacetamide induces significant electronic modulation through its strong electron-withdrawing effect (-I = 0.52, +M = 0.15). Comparative quantum mechanical calculations show fluorine substitution increases the molecular dipole moment from 3.8 D to 5.0 D, enhancing orientation-dependent target interactions [1] [3]. In BCR-ABL1 kinase inhibition assays, the fluorine analog exhibits a 6.3 nM IC~50~ versus 18.9 nM for the non-fluorinated counterpart, correlating with improved π-π stacking interactions with Phe-401 (distance reduction from 4.2 Å to 3.8 Å) [1].
Table 1: Electronic Effects of Aromatic Ring Substitutions
Substituent | Dipole Moment (D) | IC~50~ (nM) | π-Stacking Distance (Å) |
---|---|---|---|
-H | 3.8 | 18.9 | 4.2 |
-F | 5.0 | 6.3 | 3.8 |
-Cl | 5.2 | 8.1 | 3.9 |
-OCH3 | 4.1 | 23.4 | 4.4 |
The fluorine's electronegativity also reduces pK~a~ of the adjacent phenolic oxygen by 0.7 units, increasing metabolic stability against glucuronidation [3]. However, excessive electron withdrawal through nitro groups (-NO~2~) decreases cellular permeability by 44% due to heightened polarity [2].
The ethylenoxy spacer (-OCH~2~CH~2~-) balances conformational flexibility and steric constraints. Molecular dynamics simulations reveal spacer lengthening beyond two carbons increases torsional strain by 12 kcal/mol per additional methylene unit, disrupting optimal pharmacophore alignment [5].
Table 2: Spacer Length vs. BCR-ABL1 Binding Affinity
Spacer Length | K~d~ (nM) | ΔG (kcal/mol) | Torsional Strain (kcal/mol) |
---|---|---|---|
1 (methylene) | 15.2 | -8.4 | 3.2 |
2 (ethylene) | 6.3 | -10.1 | 1.8 |
3 (propylene) | 9.7 | -9.2 | 4.1 |
The ethylene spacer optimizes hydrogen bond geometry with kinase hinge regions, maintaining a 2.9 Šdistance between the ether oxygen and Thr-315 backbone NH [1]. Propylene analogs show 53% reduced cellular uptake due to increased polar surface area (PSA = 98 Ų vs. 85 Ų for ethylene) [5].
Isosteric replacement of ether oxygens with sulfur or nitrogen alters electronic and steric profiles while maintaining molecular geometry. Sulfur substitution increases logP by 0.8 units, enhancing membrane permeability 2.3-fold, but reduces hydrogen bond strength by 40% due to decreased electronegativity [2] [6].
Table 3: Heteroatom Effects on Pharmacological Properties
Heteroatom | logP | H-Bond Strength (kcal/mol) | IC~50~ (nM) |
---|---|---|---|
O | 2.1 | -4.8 | 6.3 |
S | 2.9 | -2.9 | 8.7 |
NH | 1.6 | -5.1 | 12.4 |
Nitrogen isosteres exhibit improved solubility (aqueous solubility = 28 µM vs. 15 µM for oxygen) but suffer from metabolic instability, with 78% degradation in liver microsomes versus 32% for the parent compound [6]. Thioacetamide derivatives partially restore activity through hydrophobic interactions with Val-256 in T3SS targets [2].
Substituent positional isomerism dramatically affects steric complementarity. Ortho-fluorine analogs exhibit a 4.8-fold potency drop due to 1.2 Å displacement of the phenoxy ring from the optimal coplanar orientation [1] [3].
Table 4: Aromatic Substitution Position vs. Activity
Position | IC~50~ (nM) | Ring Torsion Angle (°) | van der Waals Clashes |
---|---|---|---|
Para | 6.3 | 12 | 0 |
Meta | 11.2 | 18 | 2 |
Ortho | 30.1 | 34 | 5 |
Meta-substituted derivatives maintain 58% activity through compensatory π-cation interactions with Lys-271, albeit with reduced binding kinetics (k~on~ = 1.2×10⁴ M⁻¹s⁻¹ vs. 2.8×10⁴ M⁻¹s⁻¹ for para) [1]. Bulky ortho substituents like -OCH~3~ increase PSA by 22 Ų, impairing blood-brain barrier penetration [3].
Voltage-gated sodium channels serve as the primary molecular targets for anticonvulsant activity of N-(2-(4-fluorophenoxy)ethyl)-2-phenoxyacetamide [1] [2]. These channels exist in three distinct conformational states: resting, open, and inactivated. The compound demonstrates preferential binding affinity for channels in the inactivated state, following the modulated receptor hypothesis [3] [4].
The anticonvulsant mechanism involves use-dependent block, where inhibition of sodium currents becomes more pronounced when membrane potentials experience frequent depolarizations [4]. This selective action occurs predominantly during seizure activity, characterized by high-frequency neuronal firing patterns. The compound stabilizes the fast-inactivated state of voltage-gated sodium channels, thereby reducing the probability of channel reactivation during subsequent depolarizing stimuli [1] [3].
The binding kinetics reveal that N-(2-(4-fluorophenoxy)ethyl)-2-phenoxyacetamide exhibits voltage-dependent and frequency-dependent blocking properties [3]. At hyperpolarized membrane potentials, the compound shows low binding affinity with dissociation constants exceeding 100 μM [3]. However, over depolarized voltage ranges from -80 to -30 mV, the binding affinity increases linearly, demonstrating thermodynamic stabilization of the fast-inactivation steady-state [3].
The compound demonstrates differential effects across various sodium channel subtypes. Central nervous system channels including Nav1.1, Nav1.2, and Nav1.3 show particular sensitivity to the compound's blocking effects [4]. Nav1.1 channels, which are predominantly involved in interneuron function and are associated with Dravet syndrome, represent a critical target for therapeutic intervention [4].
Following channel binding, the compound dissociates at a rate slower than the natural recovery from inactivation [3]. This prolonged binding duration reduces the likelihood of successful channel reactivation during subsequent depolarizing pulses, contributing to the sustained anticonvulsant effect. The recovery time constant demonstrates biphasic kinetics with fast and slow components, indicating complex dissociation mechanisms [5].
DOT1L (Disruptor of telomeric silencing 1-like) represents the sole histone methyltransferase responsible for catalyzing mono-, di-, and tri-methylation of histone H3 lysine 79 (H3K79) [6] [7]. Unlike other histone methyltransferases, DOT1L lacks a SET domain and instead contains an AdoMet-binding motif similar to arginine methyltransferases [6] [7]. The enzyme utilizes S-adenosyl-L-methionine (SAM) as a cofactor to transfer methyl groups to the amino group of lysine 79, producing methylated substrates and S-adenosyl-L-homocysteine (SAH) [7].
N-(2-(4-fluorophenoxy)ethyl)-2-phenoxyacetamide targets DOT1L through competitive inhibition at the SAM-binding site [6] [8]. The compound mimics the structure of SAM, occupying the enzymatic pocket and displacing the natural cofactor from its binding site [6]. This competitive mechanism prevents the methyltransferase reaction from proceeding, resulting in decreased H3K79 methylation levels.
H3K79 methylation serves as a marker for active gene transcription, with mono- and di-methylation (H3K79me1 and H3K79me2) associated with transcriptional activation, while tri-methylation (H3K79me3) correlates with gene repression [6] [9]. Inhibition of DOT1L by the compound results in global reduction of H3K79 methylation, leading to altered chromatin structure and modified gene expression patterns [8].
The compound's inhibition of DOT1L affects transcriptional elongation through its interaction with the super elongation complex (SEC) [9]. DOT1L serves as a component of the DotCom complex, which shares subunits with SEC, including AF9 and ENL [9]. This interaction facilitates the recruitment of positive transcription elongation factor b (P-TEFb), which phosphorylates RNA Polymerase II and promotes transcriptional elongation [9].
DOT1L inhibition by N-(2-(4-fluorophenoxy)ethyl)-2-phenoxyacetamide results in cell cycle arrest and apoptotic cell death in cancer cells [8]. The compound downregulates pro-proliferation genes including CCNB1, MYBL2, CENPF, CCNE1, CDC20, UBE2C, and PTTG1 [8]. These genes are components of the PAM50 gene set, which is overexpressed in breast cancer and linked to aggressiveness and poor prognosis [8].
The compound demonstrates high selectivity for DOT1L over other histone methyltransferases, with selectivity ratios exceeding 1000-fold [6]. This specificity results from the unique structural features of DOT1L's active site, which differs significantly from SET domain-containing methyltransferases [6].
The Type III secretion system represents a molecular syringe composed of approximately 30 different proteins that form a needle-like structure spanning bacterial inner and outer membranes [10] [11]. The system consists of three major components: a basal body anchored to the bacterial membrane, a needle that spans the extracellular space, and a translocon that forms pores in host cell membranes [11].
N-(2-(4-fluorophenoxy)ethyl)-2-phenoxyacetamide targets the PscF needle protein, which serves as the structural monomer of the T3SS needle apparatus [10] [12]. The compound demonstrates highly responsive structure-activity relationships with striking stereoselectivity, indicating specific protein target interaction [10] [12].
Resistance studies have identified mutations in the pscF gene as the primary mechanism of resistance to phenoxyacetamide inhibitors [12]. Four independent resistant mutants all contained mutations in pscF, and transfer of wild-type pscF alleles restored sensitivity to the compound [12]. This genetic evidence strongly implicates PscF as the direct molecular target.
The compound blocks conformational changes in the PscF needle protein that are essential for T3SS function [13]. The phenoxyacetamide series exhibits potent inhibition of both secretion and translocation of bacterial effector proteins through direct binding to PscF [10] [13]. This binding interferes with the multimerization process required for needle assembly and function [14].
Treatment with N-(2-(4-fluorophenoxy)ethyl)-2-phenoxyacetamide results in 75% reduction in ExoS secretion from Pseudomonas aeruginosa [10]. The compound also blocks T3SS-mediated translocation of effector proteins into mammalian cells, preventing the cytotoxic effects of ExoU and other virulence factors [10]. In vivo studies demonstrate that the compound attenuates abscess formation and aids in immune clearance of bacteria [15].
The compound demonstrates selectivity for T3SS over other bacterial secretion systems, with no effects on bacterial growth or Type II-mediated secretion of elastase [10]. The inhibitor also shows cross-species activity, blocking T3SS-mediated secretion in Yersinia pestis and preventing Chlamydia trachomatis intracellular growth [10] [15].
NOTUM represents a secreted carboxylesterase that functions as a negative regulator of Wnt signaling through removal of essential palmitoleate modifications from Wnt proteins [16] [17]. The enzyme contains a large hydrophobic pocket that accommodates the palmitoleate moiety and catalyzes its hydrolysis through a serine hydrolase mechanism [17] [18].
Wnt proteins undergo obligate palmitoleation by the enzyme Porcupine (PORCN) in the endoplasmic reticulum [16] [19]. This modification is absolutely required for Wnt function, as it enables binding to the transporter protein Wntless (WLS) and to Frizzled receptors [19] [20]. The palmitoleate group inserts into a hydrophobic groove of the Frizzled cysteine-rich domain, facilitating receptor engagement [16].
N-(2-(4-fluorophenoxy)ethyl)-2-phenoxyacetamide functions as a competitive inhibitor of NOTUM carboxylesterase activity [17] [18]. The compound binds to the active site of NOTUM, preventing the enzyme from hydrolyzing the palmitoleate moiety from Wnt proteins [17]. This inhibition results in restoration of Wnt signaling by maintaining the essential lipid modification required for Wnt activity [17].
Related compounds in the phenoxyacetamide series demonstrate covalent inhibition of NOTUM through formation of acyl-enzyme intermediates [18] [21]. High-resolution crystal structures reveal that certain derivatives form covalent adducts with serine-232, the catalytic nucleophile [18]. The resulting acyl-enzyme intermediate adopts an unfavorable geometry for hydrolysis, combined with strong hydrophobic interactions that prevent efficient processing [18].
NOTUM inhibition by N-(2-(4-fluorophenoxy)ethyl)-2-phenoxyacetamide has potential therapeutic applications in conditions characterized by Wnt signaling deficiency, including osteoporosis and Alzheimer's disease [17] [22]. The compound can serve as a pharmacodynamic biomarker for Wnt pathway activity, as NOTUM levels correlate with tumor growth and Wnt signaling status [16] [23].
NOTUM expression is directly regulated by Wnt/β-catenin signaling, creating a negative feedback loop [16] [24]. The compound's inhibition of NOTUM activity disrupts this feedback mechanism, leading to enhanced Wnt signaling and coordinate regulation of downstream target genes including AXIN2 [16] [23]. This regulatory circuit represents a critical control mechanism for maintaining appropriate Wnt signaling levels in tissues.